Bismerthiazol

Catalog No.
S613129
CAS No.
79319-85-0
M.F
C5H6N6S4
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismerthiazol

CAS Number

79319-85-0

Product Name

Bismerthiazol

IUPAC Name

5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione

Molecular Formula

C5H6N6S4

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13)

InChI Key

RSNWORHVUOZYLT-UHFFFAOYSA-N

SMILES

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2

Synonyms

MBAST, N,N'-methylene-bis(2-amino-5-sulfhydryl-1,3,4-thiadiazole)

Canonical SMILES

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2

Primary Application: Controlling Bacterial Diseases

  • Rice and Citrus Protection: Bismerthiazol effectively combats bacterial diseases in rice caused by Xanthomonas oryzae pv. oryzae (Xoo), responsible for bacterial rice leaf blight and bacterial leaf streak, and in citrus fruits against X. campestris pv. citri, causing citrus canker [].

Beyond Antibacterial Action: Eliciting Plant Defense Mechanisms

Research suggests Bismerthiazol possesses properties beyond direct bacterial killing. Studies have shown:

  • Defense Response Activation: When applied to rice plants, Bismerthiazol triggers the production of hydrogen peroxide (H2O2), enhancing cellular defense responses and upregulating the expression of defense-related genes in Xoo-infected leaves [].
  • Enhanced Resistance to Herbivores: Interestingly, Bismerthiazol application in rice not only activates defense mechanisms against bacterial pathogens but also indirectly protects against herbivores. The study revealed that Bismerthiazol alters the plant's volatile profile, making it more attractive to Anagrus nilarpavatae, an egg parasitoid of rice planthoppers, potentially contributing to improved pest control [].

Bismerthiazol is a synthetic compound classified as a bactericide, primarily used in agricultural applications to control bacterial diseases in crops, particularly rice. It is known for its effectiveness against various strains of bacteria, including Xanthomonas oryzae, which causes bacterial blight in rice. The compound is characterized by its unique chemical structure that allows it to inhibit bacterial growth effectively while exhibiting lower toxicity levels compared to its precursor compounds .

Bismerthiazol is believed to act as a bactericide by inhibiting bacterial growth. Studies suggest it might induce the production of reactive oxygen species within bacteria, leading to cell death []. However, the exact mechanism requires further investigation.

The chemical behavior of bismerthiazol includes various reactions, particularly photochemical degradation when exposed to light. Studies have shown that bismerthiazol can undergo structural changes upon irradiation, resulting in several photoproducts that may affect its efficacy and environmental persistence . Additionally, the compound's interaction with other chemicals, such as zerovalent iron, has been explored for its potential in wastewater treatment applications, indicating its reactivity under different conditions .

Bismerthiazol exhibits significant biological activity as a bactericide. Its primary mechanism involves the direct inhibition of bacterial growth, making it effective against pathogens like Xanthomonas citri and Xanthomonas oryzae. Research indicates that bismerthiazol not only curtails bacterial proliferation but also enhances plant resistance mechanisms by inducing the biosynthesis of signaling molecules such as jasmonic acid and ethylene in treated plants . This dual action contributes to its effectiveness in agricultural settings.

The synthesis of bismerthiazol typically involves the reaction of hydrazine hydrate with sulfuric acid, followed by subsequent chemical transformations to achieve the desired compound. A detailed synthesis method includes:

  • Reacting hydrazine hydrate with sulfuric acid.
  • Introducing other reactants to facilitate the formation of bismerthiazol.
  • Purifying the final product through crystallization or chromatography techniques .

This method allows for the efficient production of bismerthiazol with controlled quality.

Bismerthiazol is primarily used in agriculture as a bactericide to protect crops from bacterial diseases. Its applications include:

  • Treatment of rice plants against bacterial blight.
  • Use in other crops susceptible to bacterial infections.
  • Potential use in water treatment processes due to its reactivity with contaminants .

The compound's ability to enhance plant defense mechanisms further supports its role in sustainable agricultural practices.

Research on bismerthiazol has included studies on its interactions with various environmental factors and biological systems. For instance, investigations into its resistance mechanisms have highlighted how certain bacterial strains can develop resistance to bismerthiazol over time, necessitating ongoing research into alternative treatments and integrated pest management strategies . Additionally, studies have examined how bismerthiazol influences metabolic pathways in plants under pest infestation conditions, revealing complex interactions between the compound and plant signaling systems .

Several compounds exhibit similar properties or applications to bismerthiazol. A comparison of these compounds highlights their unique characteristics:

Compound NamePrimary UseMechanism of ActionUnique Features
AmicarthiazolBactericideInhibits bacterial growthHigher toxicity compared to bismerthiazol
ThiamethoxamInsecticideNeurotoxin affecting insect nervous systemBroad-spectrum insect control
Copper-based fungicidesFungicideDisrupts cellular processes in fungiEffective against a wide range of fungi
OxytetracyclineAntibioticInhibits protein synthesis in bacteriaUsed primarily in veterinary medicine

Bismerthiazol stands out due to its specific application against bacterial pathogens in crops and its relatively lower toxicity profile compared to some alternatives. Its unique ability to induce plant defense mechanisms further differentiates it from other compounds.

XLogP3

1.3

Other CAS

79319-85-0

Dates

Modify: 2023-08-15

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